
4-(3,4-Dihydroxyphenyl)-5-(beta-D-glucopyranosyloxy)-7-methoxy-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dihydroxyphenyl)-5-(beta-D-glucopyranosyloxy)-7-methoxy-2H-1-benzopyran-2-one is a complex organic compound known for its diverse biological activities. This compound is characterized by the presence of a benzopyran ring system, which is substituted with various functional groups, including hydroxyl, methoxy, and glucopyranosyloxy groups. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dihydroxyphenyl)-5-(beta-D-glucopyranosyloxy)-7-methoxy-2H-1-benzopyran-2-one typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of a suitable benzopyran derivative with a glucopyranosyl donor under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with enhanced efficiency and scalability. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dihydroxyphenyl)-5-(beta-D-glucopyranosyloxy)-7-methoxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-(3,4-Dihydroxyphenyl)-5-(beta-D-glucopyranosyloxy)-7-methoxy-2H-1-benzopyran-2-one has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its antioxidant and anti-inflammatory properties, which are attributed to its ability to scavenge free radicals and inhibit inflammatory pathways.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, diabetes, and cardiovascular disorders due to its bioactive properties.
Mechanism of Action
The mechanism of action of 4-(3,4-Dihydroxyphenyl)-5-(beta-D-glucopyranosyloxy)-7-methoxy-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. The compound’s antioxidant activity is primarily due to its ability to donate hydrogen atoms or electrons to neutralize free radicals. Additionally, its anti-inflammatory effects are mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
Isorhamnetin 3-O-beta-D-glucopyranoside: A glycosyloxyflavone with similar antioxidant properties.
Plantainoside D: A glucopyranosyl derivative with comparable bioactive properties.
2-Phenylethyl 6-O-(3,4-dihydroxy-4-(hydroxymethyl)tetrahydro-2-furanyl)-beta-D-glucopyranoside: Another glucopyranoside with related chemical structure and biological activities.
Uniqueness
4-(3,4-Dihydroxyphenyl)-5-(beta-D-glucopyranosyloxy)-7-methoxy-2H-1-benzopyran-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activities. Its specific substitution pattern on the benzopyran ring system differentiates it from other similar compounds and contributes to its unique properties .
Properties
Molecular Formula |
C22H22O11 |
|---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
4-(3,4-dihydroxyphenyl)-7-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C22H22O11/c1-30-10-5-14-18(11(7-17(26)31-14)9-2-3-12(24)13(25)4-9)15(6-10)32-22-21(29)20(28)19(27)16(8-23)33-22/h2-7,16,19-25,27-29H,8H2,1H3 |
InChI Key |
JZBHUVGJBWDUSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=CC(=O)O2)C3=CC(=C(C=C3)O)O)C(=C1)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-Methyl-2-[8,11,12-trihydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]hexan-3-yl] acetate](/img/structure/B12300385.png)
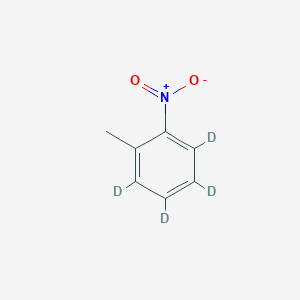
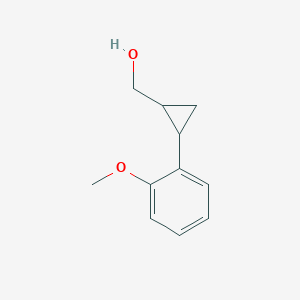

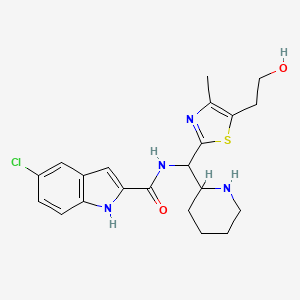
![4-Amino-3-[(6-amino-6-deoxyhexopyranosyl)oxy]-6-[(4-amino-2-hydroxybutyl)amino]-2-hydroxycyclohexyl 3-amino-3-deoxyhexopyranoside](/img/structure/B12300413.png)
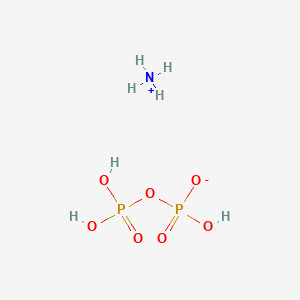
![Potassium;4-[7-hydroxy-2-[5-[5-[6-hydroxy-3,5-dimethyl-6-(propanoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoate](/img/structure/B12300419.png)
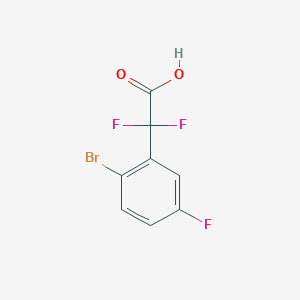
![2-[(2-Amino-7-fluoropyrido[3,2-d]pyrimidin-4-yl)amino]-2-methylhexan-1-ol](/img/structure/B12300432.png)
![N-benzyl-2-({[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N,3,3-trimethylbutanamide](/img/structure/B12300442.png)
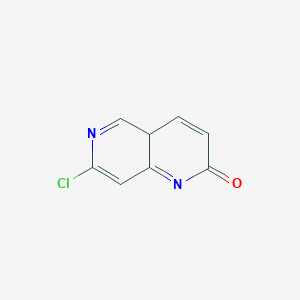
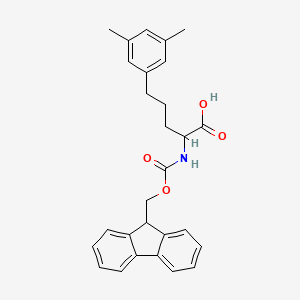
![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21'-methoxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B12300451.png)
